molecular formula C17H18ClFN2O B3008454 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide CAS No. 953169-92-1

2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide

Cat. No. B3008454
CAS RN: 953169-92-1
M. Wt: 320.79
InChI Key: OCELKSDDHSLVBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide has been explored in the literature. For instance, the synthesis of anti-emetic compounds with similar structural features, such as N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride, was achieved in a multi-step process starting from carbon dioxide, yielding the final product in 29% yield . This synthesis route could potentially be adapted for the synthesis of 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide by modifying the starting materials and reaction conditions to incorporate the desired chloro and fluoro substituents on the benzamide moiety.

Molecular Structure Analysis

While the specific molecular structure analysis of 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide is not detailed in the provided papers, the structural motifs present in the compound, such as the dimethylamino group and the benzamide core, are common in medicinal chemistry. The presence of halogen atoms like chlorine and fluorine often affects the molecular conformation and electronic distribution, which can influence the binding affinity and selectivity of the compound towards biological targets .

Chemical Reactions Analysis

The chemical reactivity of halogenated benzamides can be inferred from the literature. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with both chloro and fluoro substituents, has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds . This suggests that 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide could also participate in a range of chemical reactions, potentially leading to the formation of heterocyclic structures when subjected to conditions such as nucleophilic substitution or cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide can be predicted based on the properties of structurally similar compounds. The presence of electron-withdrawing groups such as chloro and fluoro is likely to influence the compound's acidity, basicity, and overall polarity. These substituents can also affect the compound's solubility in organic solvents and water, as well as its stability under various conditions. The dimethylamino group could contribute to the basicity of the compound and potentially its solubility in acidic environments .

Scientific Research Applications

Intramolecular Interactions and Molecular Dynamics

2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide and related compounds have been studied for their unique intramolecular interactions, especially concerning hydrogen bonding and spin-spin couplings. These properties are crucial in understanding molecular dynamics and interactions in larger molecular systems. For instance, studies have shown that specific halogenated benzamides exhibit unique spin-spin couplings indicative of intramolecular hydrogen bonding, which can be absent in compounds with different substituents or in polar solvents. These findings are significant in the context of molecular electronics and the design of novel materials with specific electronic properties (Rae et al., 1993).

Synthetic Chemistry and Photophysics

The compound and its derivatives serve as pivotal subjects in synthetic chemistry, particularly in reactions involving photoinduced electron transfer and photophysics. Research has detailed how irradiation of halogenated anilines in the presence of certain solvents and reactants can lead to novel synthetic pathways, offering insights into the development of new synthetic methods and materials. Such studies contribute to our understanding of the reactivity and stability of complex organic molecules under various conditions (Fagnoni et al., 1999).

Fluorescence and Photostability

Compounds structurally similar to 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide have been explored for their photophysical properties, including fluorescence. The effects of halogen substitution on fluorescence characteristics offer insights into the design of fluorescent probes and materials for biological imaging and sensors. This research contributes to the development of novel fluorescent compounds with tailored properties for specific applications in bioimaging and molecular diagnostics (Misawa et al., 2019).

Biomedical Applications

The unique structural features of this compound and its analogs have implications in the development of hypoxia-selective cytotoxins and photosensitizers for cancer therapy. By understanding the reductive chemistry and cellular interactions of these compounds, researchers can design more effective therapeutic agents that target hypoxic tumor cells, which are often resistant to conventional treatments. This area of research highlights the potential of halogenated benzamides in the development of new anticancer strategies (Palmer et al., 1995).

properties

IUPAC Name

2-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O/c1-21(2)13-8-6-12(7-9-13)10-11-20-17(22)16-14(18)4-3-5-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCELKSDDHSLVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide

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